1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione
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Overview
Description
1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione is a compound known for its significant role in various biochemical processes It is a derivative of uridine, a nucleoside that is a component of RNA
Preparation Methods
The synthesis of 1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione typically involves the reduction of uridine. The process includes the use of specific reagents and conditions to achieve the desired product. Industrial production methods may involve large-scale synthesis techniques to ensure the compound’s purity and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione has numerous scientific research applications. It is used in the study of RNA modifications and their effects on gene expression. In medicine, it is explored for its potential as a therapeutic agent in treating various diseases, including cancer . In industry, it is used in the synthesis of other nucleoside analogs and related compounds .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes involved in RNA synthesis and modification. It acts as an inhibitor of certain enzymes, thereby affecting the biochemical pathways and processes within the cell . This inhibition can lead to changes in gene expression and cellular function.
Comparison with Similar Compounds
Similar compounds to 1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione include other nucleoside analogs such as 5,6-dihydrouridine and 5-methyldihydrouridine . These compounds share structural similarities but differ in their specific biochemical properties and applications. The uniqueness of this compound lies in its specific interactions with molecular targets and its potential therapeutic applications .
Properties
Molecular Formula |
C10H14N2O6 |
---|---|
Molecular Weight |
258.23 g/mol |
IUPAC Name |
1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c1-17-6-3-12(10(16)11-9(6)15)8-2-5(14)7(4-13)18-8/h3,5,7-8,13-14H,2,4H2,1H3,(H,11,15,16)/t5?,7-,8-/m1/s1 |
InChI Key |
XSSHSCHXEASHQU-UTGCGDCFSA-N |
Isomeric SMILES |
COC1=CN(C(=O)NC1=O)[C@H]2CC([C@H](O2)CO)O |
Canonical SMILES |
COC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Origin of Product |
United States |
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